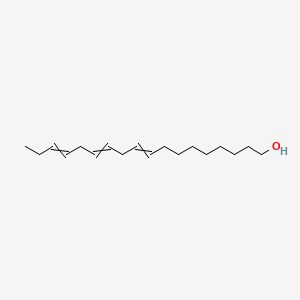
9,12,15-Octadecatrien-1-ol, (9Z,12Z,15Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12,15-Octadecatrienol, also known as linolenyl alcohol, is an unsaturated fatty alcohol with the molecular formula C18H32O. It is characterized by the presence of three double bonds located at the 9th, 12th, and 15th carbon atoms in the carbon chain. This compound is commonly found in various plant oils and is known for its potential health benefits and applications in different scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,12,15-Octadecatrienol can be achieved through the reduction of linolenic acid, which is an omega-3 fatty acid commonly found in plant oils. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds .
Industrial Production Methods
Industrial production of 9,12,15-Octadecatrienol often involves the extraction of linolenic acid from plant sources such as flaxseed oil, followed by its reduction to the corresponding alcohol. The extraction process includes solvent extraction and purification steps to isolate linolenic acid, which is then subjected to reduction using industrial-scale reducing agents .
Analyse Chemischer Reaktionen
Types of Reactions
9,12,15-Octadecatrienol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Further reduction can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 9,12,15-Octadecatrienal and 9,12,15-Octadecatrienoic acid.
Reduction: Formation of saturated alcohols such as octadecanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9,12,15-Octadecatrienol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics, lubricants, and bio-based materials
Wirkmechanismus
The mechanism of action of 9,12,15-Octadecatrienol involves its interaction with cell membranes, where it can modulate membrane fluidity and permeability. It also acts as a precursor for the synthesis of signaling molecules such as eicosanoids, which play a role in inflammatory responses. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,12-Octadecadienol: Lacks the third double bond present in 9,12,15-Octadecatrienol.
9-Octadecenol: Contains only one double bond.
Octadecanol: A fully saturated fatty alcohol with no double bonds.
Uniqueness
9,12,15-Octadecatrienol is unique due to its three double bonds, which confer distinct chemical and biological properties. Its unsaturated nature makes it more reactive and versatile in various chemical reactions compared to its saturated counterparts .
Eigenschaften
CAS-Nummer |
2774-90-5 |
|---|---|
Molekularformel |
C18H32O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
octadeca-9,12,15-trien-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3 |
InChI-Schlüssel |
IKYKEVDKGZYRMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





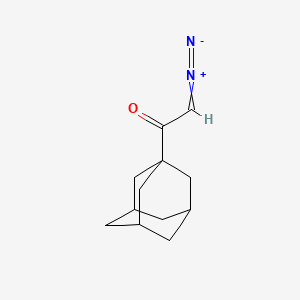
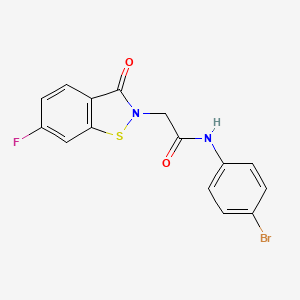
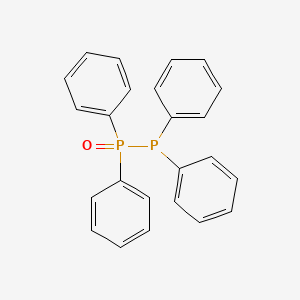

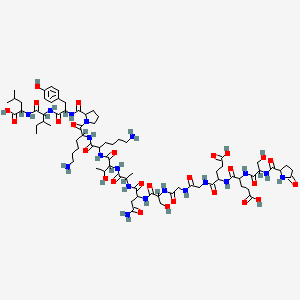

![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
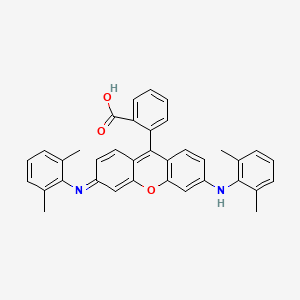
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
